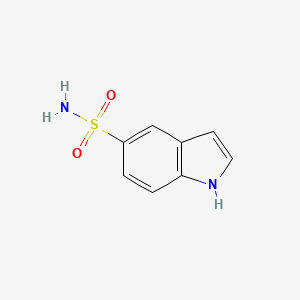

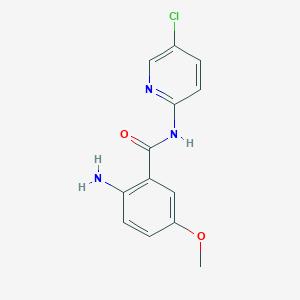

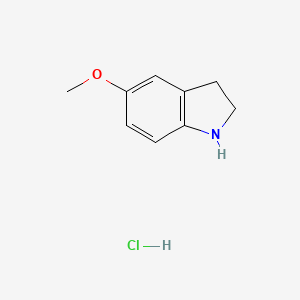

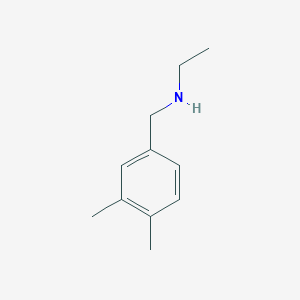

![molecular formula C9H8N2O2 B1592089 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-93-4](/img/structure/B1592089.png)

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Overview

Description

“4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 143803-93-4 . It has a molecular weight of 176.17 . The IUPAC name for this compound is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Selective Inhibition Applications

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been explored extensively in medicinal chemistry, particularly for their potential in inhibiting specific adenosine receptors. Manetti et al. (2005) synthesized a series of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters and evaluated their binding affinity towards A1, A2A, and A3 adenosine receptors. The compounds exhibited high affinity and selectivity towards the A1 receptor subtype, marking them as potential candidates for therapeutic applications targeting these receptors (Manetti et al., 2005).

Fluorination and Structural Modification

Alieva and Vorob’ev (2020) demonstrated the fluorination of methyl esters of pyrazolo[1,5- a ]pyridine-3-carboxylic acids to produce 3-fluoropyrazolo[1,5- a ]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5- a ]pyridine. This study is significant as fluorination can modify the chemical properties and biological activities of these compounds, expanding their potential applications (Alieva & Vorob’ev, 2020).

Chemical Synthesis and Heterocycle Formation

Derivative Synthesis and Potential Applications

Tsizorik et al. (2020) synthesized methylpyrazolo[1,5- a ]pyrazine-4-carboxylates via palladium-catalyzed carbonylation and further converted them to derivatives like amidoximes and amidines. These compounds were then used to synthesize new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5- a ]pyrazines, highlighting the structural diversity and potential for developing pharmacologically active compounds (Tsizorik et al., 2020).

Supramolecular Structure Analysis

Crystal Structural Analysis and Supramolecular Synthons

Vishweshwar et al. (2002) conducted an X-ray crystal structure analysis of pyrazinic acid and isomeric methylpyrazine carboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthons. These synthons are crucial in crystal engineering strategies, providing insights into the molecular assembly and potential applications in designing new materials or drugs (Vishweshwar et al., 2002).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements associated with the compound are P261, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures in case of contact with eyes .

properties

IUPAC Name |

4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINDGXZZNHWULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617636 | |

| Record name | 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143803-93-4 | |

| Record name | 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.